molecular formula C19H20N4O3 B4501322 N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4501322
M. Wt: 352.4 g/mol
InChI Key: RCHDAXHQTIDKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include acetic anhydride, isopropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazole and pyridine derivatives that share structural features.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-10(2)16-9-15(17-11(3)23-26-19(17)22-16)18(25)21-14-7-5-13(6-8-14)20-12(4)24/h5-10H,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHDAXHQTIDKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.